![molecular formula C11H16ClNO B3078326 [3-(Allyloxy)benzyl]methylamine hydrochloride CAS No. 1050483-92-5](/img/structure/B3078326.png)

[3-(Allyloxy)benzyl]methylamine hydrochloride

Descripción general

Descripción

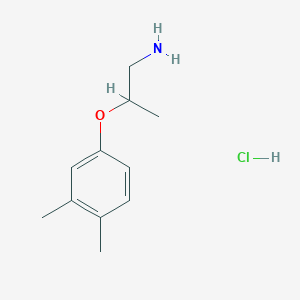

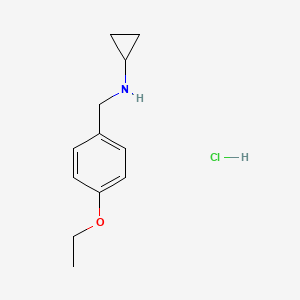

“[3-(Allyloxy)benzyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1050483-92-5 . It has a molecular weight of 213.71 and its IUPAC name is [3-(allyloxy)phenyl]-N-methylmethanamine hydrochloride . The compound is stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO.ClH/c1-3-7-13-11-6-4-5-10 (8-11)9-12-2;/h3-6,8,12H,1,7,9H2,2H3;1H . This indicates the presence of a nitrogen atom with a lone pair of electrons, which is a characteristic feature of amines .Chemical Reactions Analysis

Amines, including “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Photocatalytic Synthesis

Research conducted by Tsarev et al. (2015) demonstrates the photocatalytic N-methylation of amines with methanol using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation. This method facilitates the facile synthesis and isolation of N-methylamines bearing various functional groups, which could be relevant to the synthesis or modification of [3-(Allyloxy)benzyl]methylamine hydrochloride-related compounds (Tsarev et al., 2015).

Analytical Method Development

In the pharmaceutical field, Carlucci et al. (2010) developed a high-performance liquid chromatography method for the determination of benzydamine hydrochloride and its impurities in oral formulations. This analytical approach might be adapted for analyzing this compound and its related compounds in various formulations (Carlucci, Iuliani, & Di Federico, 2010).

Asymmetric Synthesis

Mandal, Birtwistle, and McMurray (2014) explored a mild synthesis of N-protected α-methylamines from corresponding amino acids, which could be relevant for synthesizing optically active forms of this compound. This process involves the reduction of carboxyl groups to iodomethyl groups and subsequent reductive deiodination to methyl groups under basic conditions, preserving sensitive protecting groups (Mandal, Birtwistle, & McMurray, 2014).

Benzylic Amidation

Bhuyan and Nicholas (2007) reported on the efficient copper-catalyzed benzylic amidation of hydrocarbons to form corresponding sulfonamides. This method could potentially be applied to the selective functionalization of the benzyl group in this compound (Bhuyan & Nicholas, 2007).

Propiedades

IUPAC Name |

N-methyl-1-(3-prop-2-enoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-7-13-11-6-4-5-10(8-11)9-12-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEBCGNJBNPDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B3078246.png)

![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)

![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3078318.png)

![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)